2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)-

説明

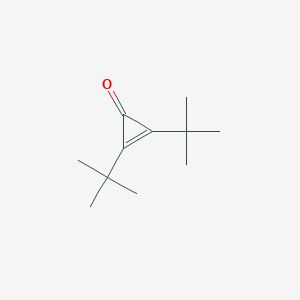

2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- is a chemical compound with the molecular formula C11H18O and a molecular weight of 166.2600 . It is also known by other names such as 2,3-Di-tert-butylcycloprop-2-en-1-one . This compound is characterized by the presence of a cyclopropenone ring substituted with two tert-butyl groups at the 2 and 3 positions.

化学反応の分析

2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyclopropenone ring to other functional groups.

Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Organic Synthesis

2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- serves as a valuable reactant in organic chemistry. Its unique structure allows it to participate in various chemical reactions, including:

- Electrophilic Additions : The compound can act as an electrophile in reactions with nucleophiles, leading to the formation of diverse organic compounds.

- Cycloaddition Reactions : It can undergo cycloaddition reactions, which are crucial for synthesizing complex cyclic structures.

Case Study: Wallbaum et al. (2015)

In a study conducted by Wallbaum and colleagues, the compound was utilized to synthesize novel derivatives through electrophilic addition reactions. The results demonstrated the compound's versatility in forming various functionalized products, highlighting its significance in synthetic organic chemistry .

Materials Science

Due to its unique electronic properties and structural characteristics, this compound has potential applications in the development of advanced materials:

- Polymer Chemistry : It can be used as a monomer or additive in polymer synthesis to create materials with enhanced thermal and mechanical properties.

- Photonic Applications : Its structural features make it a candidate for materials used in photonic devices due to potential light-harvesting capabilities.

Case Study: Ishida et al. (2010)

Ishida and collaborators explored the use of 2-Cyclopropen-1-one derivatives in creating polymeric materials with improved optical properties. Their findings suggested that incorporating this compound into polymer matrices could enhance light absorption and emission characteristics .

Summary of Applications

作用機序

The mechanism of action of 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- involves interactions with molecular targets and pathways within cells. The specific molecular targets and pathways are not well-characterized, but it is likely that the compound exerts its effects through interactions with enzymes and other proteins involved in various biochemical processes .

類似化合物との比較

Similar compounds to 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- include other cyclopropenone derivatives such as:

- 2-Cyclopropen-1-one, 2,3-diphenyl-

- 2-Cyclopropen-1-one, 2,3-dimethyl-

- 2-Cyclopropen-1-one, 2,3-diethyl-

These compounds share the cyclopropenone core structure but differ in the substituents attached to the ring. The presence of tert-butyl groups in 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- makes it unique in terms of steric hindrance and electronic effects, which can influence its reactivity and applications .

生物活性

2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)-, also known as 2,3-ditert-butylcycloprop-2-en-1-one, is a chemical compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol. This compound has garnered interest in various fields due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

- IUPAC Name: 2,3-ditert-butylcycloprop-2-en-1-one

- CAS Number: 19985-79-6

- Molecular Weight: 166.26 g/mol

- Chemical Structure: Chemical Structure

The biological activity of 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- is not extensively characterized; however, it is hypothesized to interact with various molecular targets within cells. The compound may influence biochemical pathways through:

- Enzyme Interaction: Potential inhibition or activation of specific enzymes involved in metabolic pathways.

- Receptor Binding: Possible interactions with cell surface receptors that mediate cellular responses.

Cytotoxicity

The cytotoxic effects of cyclopropenones have been explored in various studies. For instance:

- Cell Line Studies: Similar compounds have been tested on cancer cell lines, showing potential for selective cytotoxicity without affecting normal cells.

Study on Cyclopropenone Derivatives

A study published in the Journal of Natural Products investigated the biological activities of several cyclopropenone derivatives. The findings suggested that:

- Cytotoxicity Assays: Certain derivatives exhibited IC50 values indicating significant cytotoxic effects against cancer cell lines.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Cyclopropenone A | 15 ± 3 | HeLa |

| Cyclopropenone B | 20 ± 5 | MCF7 |

| 2-Cyclopropen-1-one | TBD | TBD |

Antiviral Activity

Another study highlighted the antiviral properties of compounds containing a cyclopropene moiety. Although direct data on 2-Cyclopropen-1-one is scarce, related compounds were found to inhibit viral replication effectively.

特性

IUPAC Name |

2,3-ditert-butylcycloprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-10(2,3)7-8(9(7)12)11(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSBZJJINHYWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C1=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173783 | |

| Record name | 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19985-79-6 | |

| Record name | 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019985796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。